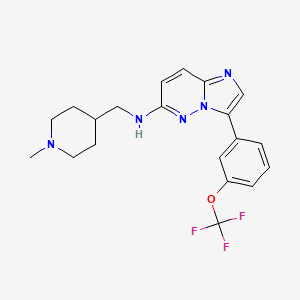
SGI-1776
Overview
Description
SGI-1776 is a small molecule inhibitor that targets the Pim family of kinases, which includes Pim-1, Pim-2, and Pim-3. These kinases are serine/threonine kinases involved in various cellular processes such as cell cycle progression, apoptosis, and drug resistance. This compound has shown potential in the treatment of various cancers, particularly hematological malignancies like acute myeloid leukemia and chronic lymphocytic leukemia .
Mechanism of Action
Target of Action
SGI-1776, also known as SGI1776 or N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine, primarily targets the Pim kinases . Pim kinases are a family of serine/threonine kinases that include Pim-1, Pim-2, and Pim-3 . These proteins play a crucial role in survival pathways and are often overexpressed in various types of cancer, including acute myeloid leukemia (AML) and mantle cell lymphoma (MCL) .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Pim kinases . It inhibits Pim-1, Pim-2, and Pim-3, leading to a decrease in the phosphorylation of traditional Pim kinase targets, such as c-Myc (Ser62) and 4E-BP1 (Thr36/Thr47), in actively cycling AML cell lines . This inhibition disrupts the normal functioning of these kinases, affecting cell survival and leading to a concentration-dependent induction of apoptosis .
Biochemical Pathways
The inhibition of Pim kinases by this compound affects several biochemical pathways. The phosphorylation of traditional Pim kinase targets, c-Myc (Ser62) and 4E-BP1 (Thr36/Thr47), is decreased . This leads to a significant reduction in Mcl-1, an anti-apoptotic protein . The decline in Mcl-1 is correlated with the inhibition of global RNA and protein synthesis, suggesting that the mechanism of this compound in AML involves Mcl-1 protein reduction .
Pharmacokinetics
It’s known that this compound is a small molecule and has been used in trials studying the treatment of prostate cancer, non-hodgkins lymphoma, and relapsed/refractory leukemias .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the inhibition of Pim kinases and the subsequent reduction in Mcl-1, an anti-apoptotic protein . Importantly, this compound has shown efficacy in both cell line data and xenograft model studies with mice bearing MV-4-11 tumors . It was also found to be cytotoxic in AML primary cells, irrespective of FLT3 mutation status .
Action Environment
It’s important to note that the effectiveness of this compound has been demonstrated in different environments, including in vitro cell lines, xenograft mouse models, and primary human cells .
Biochemical Analysis
Biochemical Properties
SGI-1776 inhibits Pim-1, Pim-2, and Pim-3 . It affects survival pathways by interacting with multiple substrates. The phosphorylation of traditional Pim kinase targets, c-Myc (Ser62) and 4E-BP1 (Thr36/Thr47), were both decreased in actively cycling acute myeloid leukemia (AML) cell lines MV-4-11, MOLM-13, and OCI-AML-3 .
Cellular Effects
Treatment of AML cells with this compound results in a concentration-dependent induction of apoptosis . It also reduces cell proliferation, decreases invasive ability, increases caspase-3 activity, and induces apoptosis, cell cycle arrest, and mitochondrial depolarization .
Molecular Mechanism
This compound down-regulates the Pim-1 expression and inhibits Pim-1 kinase activity . It also reduces the levels of antiapoptotic proteins Bcl-2, Bcl-x L, XIAP, and proapoptotic Bak and Bax .
Temporal Effects in Laboratory Settings
The effects of this compound on AML cells over time have been observed in laboratory settings. A significant reduction in Mcl-1 was observed, which was correlated with inhibition of global RNA and protein synthesis and MCL-1 transcript decline after this compound treatment .
Dosage Effects in Animal Models
In animal models, studies with mice bearing MV-4-11 tumors showed efficacy with this compound . The effects of this compound vary with different dosages, but specific threshold effects or toxic effects at high doses have not been reported.
Metabolic Pathways
It is known to interact with Pim kinases, which have numerous targets including regulators of transcription, translation, cell cycle, survival, and drug resistance .
Preparation Methods
SGI-1776 is synthesized through a series of chemical reactions starting from 1,4-dibromo-trans-2-butene. The synthetic route involves the preparation of a 3-bromo-6-chloro-imidazo[1,2-b]pyridazine scaffold in three steps.
Chemical Reactions Analysis
Scientific Research Applications
SGI-1776 has been extensively studied for its potential in cancer treatment. It has shown efficacy in inducing apoptosis in cancer cells by inhibiting Pim kinases, which are overexpressed in various cancers. The compound has been evaluated in preclinical models of acute myeloid leukemia, chronic lymphocytic leukemia, and mantle cell lymphoma. It has also been studied for its potential to sensitize multidrug-resistant cancer cells to chemotherapy .
Comparison with Similar Compounds
- AZD1208
- LGH447
- PIM447
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O/c1-27-9-7-14(8-10-27)12-24-18-5-6-19-25-13-17(28(19)26-18)15-3-2-4-16(11-15)29-20(21,22)23/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXGEROHKGDZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647329 | |
| Record name | N-[(1-Methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025065-69-3 | |
| Record name | SGI-1776 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025065693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SGI-1776 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12494 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[(1-Methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SGI-1776 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72AUA0603W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of SGI-1776?
A1: this compound is a potent small molecule inhibitor of the PIM (proviral integration site for moloney murine leukemia virus) kinase family. [, , , , , , , ] It demonstrates nanomolar inhibitory activity against PIM-1, PIM-2, and PIM-3. [, , , , ]
Q2: How does this compound interact with PIM kinases?
A2: this compound acts as an ATP-competitive inhibitor, binding to the hinge region of PIM kinases, a unique ATP-binding pocket. [, ]
Q3: What are the downstream effects of this compound mediated PIM kinase inhibition?
A3: this compound disrupts multiple signaling pathways implicated in cell survival, proliferation, and drug resistance:
- Apoptosis: this compound induces apoptosis in various cancer cells by:
- Reducing phosphorylation of the pro-apoptotic protein BAD (BCL2 Associated Agonist Of Cell Death). [, , , , , ]
- Decreasing the expression of MCL-1 (Induced myeloid leukemia cell differentiation protein Mcl-1), a pro-survival BCL-2 family member. [, , , ]
- Increasing the expression of pro-apoptotic proteins such as BIM (Bcl-2-like protein 11) and FasL (Fas ligand). []
- Cell cycle arrest: this compound can induce G1 cell cycle arrest in some cancer cell lines by:
- Transcription and Translation: this compound affects gene expression by:
- Reducing the phosphorylation of c-MYC (MYC proto-oncogene, bHLH transcription factor), a key transcription factor involved in cell growth and proliferation. [, , , , , , ]
- Decreasing global RNA and protein synthesis. [, , ]
- Inhibiting the phosphorylation of 4E-BP1 (eIF4E-binding protein 1), a regulator of translation. [, , ]
- Drug resistance: this compound may modulate drug resistance by:
Q4: How does the structure of this compound contribute to its activity and selectivity for PIM kinases?
A5: While detailed structure-activity relationship (SAR) studies are not explicitly discussed in these abstracts, some studies highlight that modifications to the R1 and R2 groups of the imidazo[1,2-b]pyridazine scaffold significantly impact PIM kinase inhibition. [, ] Introduction of hydrophobic moieties at R1 and small ring substituents with 1 or 2 -CH2 spacers at the 6-amine position are crucial for enhancing PIM-1 kinase inhibition. []
Q5: Have researchers developed second-generation PIM inhibitors based on the this compound scaffold?
A6: Yes, researchers have developed second-generation PIM inhibitors with improved potency and pharmacological profiles compared to this compound. [] These newer inhibitors exhibit enhanced potency against the PIM kinase family and demonstrate favorable hERG and CYP inhibition profiles, potentially leading to improved safety and efficacy. []
Q6: What are the key preclinical findings supporting this compound as a potential anticancer agent?
A6: this compound demonstrates promising preclinical activity in various in vitro and in vivo models:
- In vitro: Inhibits the proliferation and induces apoptosis of various cancer cell lines, including AML, ALL, myeloma, prostate cancer, ovarian cancer, and others. [, , , , , , , , , , , , ]
- In vivo: Demonstrates significant tumor growth inhibition in xenograft models of AML, ALL, and prostate cancer. [, , , , ]
- Synergy with other agents: Enhances the efficacy of conventional chemotherapeutic agents, such as cytarabine and taxanes, in preclinical models. [, , ] Exhibits synergistic effects when combined with other targeted therapies, including JAK inhibitors and HDAC inhibitors. [, , ]
Q7: What are the future directions for research on this compound and PIM kinase inhibitors?
A10: * Development of safer and more selective PIM inhibitors: Research is ongoing to develop second-generation PIM inhibitors with improved pharmacological profiles and reduced toxicity. [, ]* Identification of optimal therapeutic combinations: Preclinical studies highlight the potential of combining PIM inhibitors with other targeted therapies or chemotherapies to overcome resistance and enhance efficacy. [, , , , ] Further research is needed to identify the most effective combinations and optimize treatment strategies.* Elucidating mechanisms of resistance: Understanding the mechanisms underlying resistance to PIM inhibitors is crucial for developing strategies to overcome it and improve long-term treatment outcomes. []* Exploring PIM kinase inhibition in other diseases: Given the role of PIM kinases in various cellular processes, their inhibition might hold therapeutic potential in other diseases beyond cancer. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



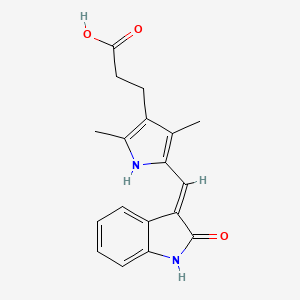

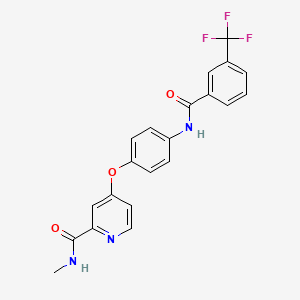

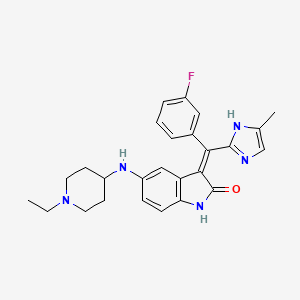
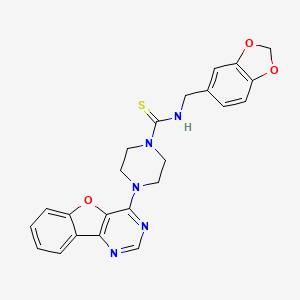

![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)



